![molecular formula C15H18N2O3S2 B4666461 N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4666461.png)
N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide
Overview
Description
N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide, also known as BPTES, is a small molecule inhibitor of glutaminase. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, which is a crucial step in the metabolism of cancer cells. BPTES has been extensively studied for its potential use in cancer therapy.
Mechanism of Action
N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide binds to the active site of glutaminase and inhibits its activity. This results in a decrease in the production of glutamate, which is necessary for the growth and survival of cancer cells. N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide has been shown to selectively target cancer cells, while sparing normal cells.
Biochemical and Physiological Effects:
N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to decrease the levels of various metabolites, such as glutamate, α-ketoglutarate, and lactate, in cancer cells. N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide has been shown to have minimal toxicity in normal cells.
Advantages and Limitations for Lab Experiments
N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has been extensively studied for its potential use in cancer therapy, and there is a wealth of literature on its mechanism of action and biochemical effects. However, N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide has some limitations as well. It has poor solubility in water, which can make it difficult to work with in some experiments. It also has limited efficacy in some cancer cell lines, which may limit its clinical utility.
Future Directions
There are several future directions for the study of N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide. One area of research is the development of more potent and selective glutaminase inhibitors. Another area of research is the investigation of the combination of N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide with other cancer therapies, such as immunotherapy. The use of N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide in combination with other metabolic inhibitors is also an area of interest. Finally, the development of N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide analogs with improved solubility and pharmacokinetics is an important area of research.
Scientific Research Applications
N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide has been extensively studied for its potential use in cancer therapy. Glutamine is a crucial nutrient for cancer cells, and the inhibition of glutaminase using N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide has been shown to have anti-tumor effects in various cancer cell lines and animal models. N-{4-[(butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
N-[4-(butylsulfamoyl)phenyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-2-3-10-16-22(19,20)13-8-6-12(7-9-13)17-15(18)14-5-4-11-21-14/h4-9,11,16H,2-3,10H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDMITMSARKEPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24795015 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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